1-(5-Chloroindolin-1-yl)-thiourea
Description
1-(5-Chloroindolin-1-yl)-thiourea is a thiourea derivative featuring a 5-chloroindoline moiety linked to a thiourea functional group (-NH-CS-NH₂). Thiourea derivatives are widely studied for their diverse biological activities, including antioxidant, antimicrobial, and antiparasitic properties.
Properties
Molecular Formula |
C9H10ClN3S |
|---|---|
Molecular Weight |
227.71 g/mol |
IUPAC Name |
(5-chloro-2,3-dihydroindol-1-yl)thiourea |
InChI |
InChI=1S/C9H10ClN3S/c10-7-1-2-8-6(5-7)3-4-13(8)12-9(11)14/h1-2,5H,3-4H2,(H3,11,12,14) |
InChI Key |
LDUCDHHSTPRPKF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Cl)NC(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Electronic Comparisons
- 1-Acyl-3-(2'-Aminophenyl) Thioureas (): These derivatives, such as 1-(2'-furanyl)acyl-3-(2'-aminophenyl) thiourea (compound 5h), exhibit anti-intestinal nematode activity (89.4% deparasitization at 10 mg/kg in rats). The acyl group and aromatic substituents enhance solubility and target binding. In contrast, 1-(5-Chloroindolin-1-yl)-thiourea lacks an acyl group but includes a chloroindoline ring, which may confer distinct electronic properties due to the electron-withdrawing Cl substituent.
1,3-Bis(3,4-Dichlorophenyl) Thiourea () :
This compound demonstrated strong antioxidant activity (IC₅₀ = 52 µg/mL for ABTS, 45 µg/mL for DPPH). The dichlorophenyl groups likely stabilize radical intermediates via resonance effects. The 5-chloroindoline group in the target compound may similarly stabilize reactive species but with reduced steric hindrance compared to bis-aryl thioureas.1-(1-Naphthoyl) Thiourea Derivatives () : These derivatives exhibit unique conformational behavior due to the naphthoyl group, with quantum chemical calculations revealing electronic transitions influenced by substituents. The chloroindoline group in this compound may offer comparable π-π stacking interactions but with altered absorption spectra due to the indoline scaffold.
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